2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride
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Overview
Description
2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structure, which combines a triazolo-pyridine core with a piperazine moiety, making it a valuable molecule for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the production of a compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the triazolo-pyridine core.
Substitution: The piperazine moiety allows for substitution reactions, introducing different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazolo-pyridine core and piperazine moiety play crucial roles in these interactions .
Comparison with Similar Compounds
Similar Compounds
Trazodone Hydrochloride: A well-known antidepressant with a similar triazolo-pyridine structure.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride: An intermediate in the synthesis of various pharmaceuticals
Uniqueness
2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C21H27Cl2N5O |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C21H26ClN5O.ClH/c1-2-17-7-8-18(16-19(17)22)25-14-12-24(13-15-25)9-5-11-27-21(28)26-10-4-3-6-20(26)23-27;/h3-4,6-8,10,16H,2,5,9,11-15H2,1H3;1H |
InChI Key |
XVKRBDCYPJPDQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)N2CCN(CC2)CCCN3C(=O)N4C=CC=CC4=N3)Cl.Cl |
Origin of Product |
United States |
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